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Bismuth;potassium;iodide

Cat. No.: B11823123
M. Wt: 374.9832 g/mol
InChI Key: LGZDJGBWJIWSIV-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Academic Inquiry

The story of bismuth potassium iodide is deeply rooted in the field of pharmaceutical and analytical chemistry, primarily through its formulation as a key reagent.

The most well-known application of bismuth potassium iodide is as the primary component of Dragendorff's reagent. biosynth.com This colorimetric reagent was developed in the mid-19th century (specifically 1866) by Johann Georg Noel Dragendorff, a German pharmacologist at the Imperial University of Dorpat (now the University of Tartu) in Estonia. ingentaconnect.comnih.govwikipedia.orgscispace.com Dragendorff, a professor of pharmacy, originally created the reagent for the rapid screening of herbal products to detect the presence of alkaloids. ingentaconnect.comnih.govresearchgate.net

The reagent is a solution of potassium bismuth iodide, which produces a characteristic orange to orange-red precipitate when it comes into contact with most alkaloids. ingentaconnect.comnih.govwikipedia.org The underlying chemistry involves the precipitation of an ion pair formed between the complex bismuth iodide anion and the protonated alkaloid, which typically contains a tertiary amine group. wikipedia.org For over 150 years, Dragendorff's reagent has been a staple in pharmacy, forensic chemistry, and related sciences for qualitative alkaloid analysis. ingentaconnect.com

The preparation of Dragendorff's reagent involves dissolving a bismuth salt, such as basic bismuth nitrate (B79036) (or bismuth subnitrate), in an acid and mixing it with a concentrated solution of potassium iodide. wikipedia.orgresearchgate.net While the fundamental components have remained consistent, the specific formulations have varied across different pharmacopoeias and publications over time. These variations often involve adjustments in the concentrations of the primary ingredients and the type of acid used. wikipedia.org

For instance, some historical and contemporary pharmacopoeias describe different recipes for preparing the reagent, sometimes as two separate stock solutions to be mixed before use, to ensure stability. ingentaconnect.comwikipedia.org The European Pharmacopoeia, for example, lists six different potassium iodobismuthate solutions, attesting to the reagent's enduring importance and adaptability. ingentaconnect.comnih.govresearchgate.net The reagent was also included in various editions of the Russian Pharmacopoeia, though notably absent from the Estonian Pharmacopoeia of 1937. researchgate.net

Interactive Table: Selected Formulations of Dragendorff's Reagent

Pharmacopoeia/SourceSolution ASolution BFinal Mixture Preparation
Common Composition wikipedia.org 0.85g bismuth subnitrate in 40mL water and 10mL glacial acetic acid.8g potassium iodide in 20mL water.Mix 5mL of Solution A, 5mL of Solution B, 20mL of glacial acetic acid, and 70-100mL of water.
U.S.S.R. Pharmacopoeia (9th-10th Ed.) ingentaconnect.com 0.85g of basic bismuth nitrate in 40mL water and 10mL acetic acid.8g of potassium iodide in 20mL water.To 10mL of a 1:1 mixture of Solutions 1 and 2, add 100mL of water and 20mL of acetic acid.
Modified U.S.S.R. Pharmacopoeia (1990) ingentaconnect.com Same as above.Same as above.To 5mL of a 1:1 mixture of Solutions 1 and 2, add 5mL of 1% ascorbic acid solution and 5mL of 95% ethanol.

Nomenclature and Chemical Speciation in Research Literature

In scientific literature, the compound "Bismuth;potassium;iodide" is referred to by several names, and its exact chemical formula can be represented in multiple ways, reflecting the complex nature of the iodobismuthate species in solution. pubcompare.ainih.gov The reaction between the bismuth(III) ion and iodide ions in solution leads to the formation of various complex anions.

Interactive Table: Nomenclature and Formulas for Bismuth Potassium Iodide

NameChemical FormulaCAS NumberSource
Bismuth potassium iodideBiI₄K41944-01-8 nih.govalfa-chemistry.com
Potassium tetraiodobismuthateK[BiI₄]39775-75-2 wikipedia.orgnih.govalfa-chemistry.com
Tetrapotassium heptaiodobismuthateK₄BiI₇41944-01-8 biosynth.comnih.govalfa-chemistry.comamericanelements.comchemicalbook.com
Potassium iodobismuthate-- ingentaconnect.comamericanelements.com

Significance in Contemporary Inorganic and Materials Chemistry Research

Beyond its historical role in analytical chemistry, bismuth potassium iodide and its derivatives are subjects of modern research in inorganic and materials science. pubcompare.ai The compound is utilized in chemical research to study the properties and interactions of different compounds due to its ability to precipitate various substances. lookchem.com

Modified versions of Dragendorff's reagent have found new applications, for example, in the production of surfactants, where a non-ionic surfactant is precipitated from an aqueous solution. ingentaconnect.comnih.govresearchgate.net In materials science, there is interest in the unique photochromic properties of bismuth potassium iodide, which involves color transition mechanisms that are being explored in advanced spectroscopic studies. pubcompare.ai Furthermore, bismuth-based compounds like bismuth oxyiodide (BiOI), synthesized from precursors including potassium iodide, are being investigated as non-toxic alternatives to lead in the development of perovskite solar cells. researchgate.net The dissolution kinetics of bismuth metal in acidified potassium iodide solutions have also been a subject of electrochemical research, contributing to the understanding of metal-ion interactions and surface chemistry. researchgate.netcdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiIK+3 B11823123 Bismuth;potassium;iodide

Properties

Molecular Formula

BiIK+3

Molecular Weight

374.9832 g/mol

IUPAC Name

bismuth;potassium;iodide

InChI

InChI=1S/Bi.HI.K/h;1H;/q+3;;+1/p-1

InChI Key

LGZDJGBWJIWSIV-UHFFFAOYSA-M

Canonical SMILES

[K+].[I-].[Bi+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the synthesis of bismuth-potassium-iodide compounds, offering straightforward routes through the reaction of soluble precursors in a liquid medium. These approaches are valued for their simplicity and the ability to control product formation by adjusting reactant concentrations and solution properties.

A primary method for synthesizing bismuth iodide compounds is through precipitation reactions in an aqueous solution. This typically involves mixing a soluble bismuth salt, such as bismuth nitrate (B79036), with a solution of potassium iodide. The reaction is immediate and visually apparent, leading to the formation of insoluble products.

When aqueous solutions of a bismuth(III) salt and potassium iodide are combined, a black precipitate of Bismuth(III) Iodide (BiI₃) is formed. smolecule.comhomescience.net This reaction is a common qualitative test for the presence of Bi³⁺ ions. wikipedia.org The stoichiometry of this reaction involves one mole of bismuth ions reacting with three moles of iodide ions, as shown in the equation below. smolecule.com

Bi³⁺(aq) + 3I⁻(aq) → BiI₃(s)

This solid BiI₃ often serves as an intermediate, which can be isolated or further reacted in the solution to form more complex structures. homescience.net

In the presence of excess potassium iodide, the initially formed Bismuth(III) Iodide precipitate can redissolve. smolecule.comhomescience.net This occurs because the BiI₃ solid reacts with additional iodide ions from the solution to form soluble complex anions, such as the tetraiodobismuthate ion ([BiI₄]⁻). smolecule.comhomescience.net The resulting solution is characterized by a distinct deep orange or reddish color. homescience.net The formation of this soluble complex, Potassium Iodobismuthate (K[BiI₄]), is represented by the following reaction: smolecule.com

BiI₃(s) + KI(aq) → KBiI₄

This complex is a key component of Dragendorff's reagent, which is widely used in analytical chemistry. smolecule.com

Table 1: Key Reactants and Products in Solution-Based Synthesis
ReactantsConditionsPrimary ProductChemical EquationObservation
Bismuth Nitrate (Bi(NO₃)₃), Potassium Iodide (KI)Stoichiometric amountsBismuth(III) Iodide (BiI₃)Bi³⁺ + 3I⁻ → BiI₃Black precipitate
Bismuth(III) Iodide (BiI₃), Potassium Iodide (KI)Excess Potassium IodidePotassium Iodobismuthate (K[BiI₄])BiI₃ + KI → K[BiI₄]Precipitate dissolves to form an orange/red solution

The precise stoichiometry of the reactants and the pH of the aqueous system are critical parameters that dictate the final product. Electrochemical synthesis studies have demonstrated that pH control can selectively yield either Bismuth Triiodide (BiI₃) or Bismuth Oxyiodide (BiOI). researchgate.net At a low pH of around 0.2, free Bi³⁺ ions are the predominant species, which react with iodide to form pure BiI₃. researchgate.netchemrxiv.org However, as the pH increases to values between 1.0 and 2.0, bismuth ions are more likely to form complexes with water or other species in the solution. researchgate.netchemrxiv.org These complexes then react with iodide ions, leading to the preferential formation of Bismuth Oxyiodide (BiOI). researchgate.netchemrxiv.org Therefore, careful regulation of pH provides a pathway to selectively synthesize either the simple iodide or the oxyiodide compound from the same set of precursors.

Precipitation Reactions from Bismuth Salts and Potassium Iodide

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal methods are advanced synthesis techniques that involve chemical reactions in a closed system (like an autoclave) at temperatures above the solvent's boiling point. These methods are particularly effective for producing crystalline materials with well-defined morphologies, such as microspheres.

The solvothermal route is a widely used and studied method for obtaining Bismuth Oxyiodide (BiOI) microspheres. jove.com In a typical procedure, Bismuth Nitrate (Bi(NO₃)₃·5H₂O) and Potassium Iodide (KI) are used as precursors. jove.comresearchgate.net These precursors are dissolved in a solvent, commonly an alcohol like ethylene (B1197577) glycol, which can also act as a template or coordinating agent. jove.comacs.org The solution is then sealed in an autoclave and heated to temperatures typically ranging from 120°C to 180°C for several hours. jove.comnih.gov Under these conditions, the precursors react to form BiOI, which self-assembles into hierarchical microsphere structures. jove.com The resulting microspheres are often mesoporous and possess a high surface area. jove.com Research has shown that adjusting parameters such as the type of alcohol used as a solvent (e.g., ethanol, ethylene glycol, glycerol) can influence not only the morphology but also the composition of the final bismuth oxyiodide product. acs.org

Table 2: Typical Parameters for Solvothermal Synthesis of BiOI Microspheres
ParameterDescription/Example ValueReference
Bismuth PrecursorBismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) jove.com
Iodide PrecursorPotassium Iodide (KI) jove.com
SolventEthylene Glycol jove.com
Temperature126 °C jove.com
Time18 hours jove.com
ApparatusAutoclave jove.com
Product Morphology2-3 µm-sized mesoporous microspheres jove.com

Synthesis of Iodobismuthates Containing Organic Cations

The synthesis of hybrid organic-inorganic iodobismuthates involves the reaction of bismuth iodide (BiI₃) with organic cations in a suitable solvent. These organic cations act as templates, directing the formation of diverse anionic iodobismuthate frameworks with varying dimensionalities and, consequently, distinct optoelectronic properties.

One approach involves the reaction of diluted hydroiodic acid solutions of an organic amine, such as 1,4-diazacycloheptane (homopiperazine), with BiI₃. This method has been used to synthesize compounds like (HpipeH₂)₂Bi₂I₁₀·2H₂O, which forms as a dark-red polycrystalline powder. nih.gov The use of a strong organic base capable of forming hydrogen bonds with the [BiI₆] octahedra is proposed to favor the formation of low band gap hybrid iodobismuthates. nih.gov The resulting crystal structures are often complex, with the organic cations playing a crucial role in assembling the anionic and neutral building blocks through hydrogen bonding. nih.gov For instance, in (HpipeH₂)₂Bi₂I₁₀·2H₂O, the homopiperazine (B121016) dication (HpipeH₂²⁺) is involved in strong (N)H···I and (N)H···O hydrogen bonds, which contribute to a narrowed band gap of 1.8 eV and notable thermal stability up to 240 °C. nih.gov

Researchers have also explored the use of various other organic cations to create a range of iodobismuthate structures with potential applications in photovoltaics, solid-state lighting, and photocatalysis. nih.gov The synthesis of multinary metal halides, such as those incorporating copper, has led to novel compounds like (Hpiz)₄BiCu₄I₁₁·2MeCN (piz = piperazine), which exhibits a low optical band gap of 1.82 eV. nih.gov

The table below summarizes the synthesis and properties of a selection of iodobismuthates containing organic cations.

CompoundOrganic CationSynthetic MethodBand Gap (eV)Thermal Stability (°C)
(HpipeH₂)₂Bi₂I₁₀·2H₂O1,4-diazacycloheptaneReaction in diluted hydroiodic acid1.8240
(Hpiz)₄BiCu₄I₁₁·2MeCNPiperazineReaction of BiI₃, CuI, piperazine, and HI in MeCN1.82Not reported
Cat₃{Bi₂I₉₃} (Cat = 1,4-MePy)1,4-DimethylpyridiniumReaction of BiI₃ and CatI with excess I₂ in ethanol1.55Moderately stable
Cat₃{Bi₂I₉₃} (Cat = 1-EtBMAP)1-Ethyl-3-methylpyridiniumReaction of BiI₃ and CatI with excess I₂ in ethanol1.63Moderately stable

Growth of Perovskite Structures with Potassium Iodide Incorporation

The incorporation of potassium iodide (KI) into perovskite absorber layers has emerged as a beneficial strategy for enhancing the performance and stability of perovskite solar cells. rsc.orgcam.ac.uk While not forming a distinct "Bismuth;potassium;iodide" compound in the traditional sense, the addition of KI during the perovskite crystallization process significantly influences the resulting material's properties.

The primary role of KI is to improve the crystallinity of the perovskite film, leading to an increase in grain size and a reduction in the density of grain boundaries. rsc.orgresearchgate.net This is achieved by adding KI to the perovskite precursor solution, which then self-assembles into a thin film. The potassium iodide can form a "decorative" layer on top of the perovskite, which "heals" defects or traps that would otherwise hinder electron movement. cam.ac.uk This passivation of defects at both the grain boundaries and the interfaces of the device leads to a significant improvement in device performance. rsc.org

Furthermore, the incorporation of KI has been shown to immobilize ion movement within the perovskite structure, which enhances the material's stability at the desired bandgap. cam.ac.uk This stabilization is crucial for the long-term performance of perovskite solar cells. Studies have shown that KI incorporation can increase the power conversion efficiency (PCE) of perovskite solar cells and significantly improve their long-term stability. rsc.org For instance, the shelf lifetime (τ₈₀) of unencapsulated devices was reported to increase from less than 200 hours to over 1000 hours with KI incorporation. rsc.org

The following table outlines the effects of potassium iodide incorporation on perovskite solar cell properties.

PropertyEffect of KI IncorporationReference
CrystallinityImproved rsc.org
Grain SizeIncreased rsc.org
Defect DensityReduced (passivation of traps) rsc.orgcam.ac.uk
Ion MovementImmobilized cam.ac.uk
Power Conversion Efficiency (PCE)Increased (e.g., from 17.9% to 19.3%) rsc.org
HysteresisReduced rsc.orgnih.gov
Long-term Stability (τ₈₀)Significantly increased (e.g., from <200 hours to >1000 hours for unencapsulated devices) rsc.org

Solid-State and Vapor Phase Synthesis Methods

Solid-state and vapor phase synthesis methods are employed to produce high-purity, crystalline forms of bismuth iodide, including single crystal platelets, which are essential for applications requiring high-quality materials, such as radiation detectors.

Physical Vapor Deposition (PVD) for Bismuth Tri-iodide Platelets

Physical vapor deposition (PVD) is a technique used to grow single crystal platelets of bismuth tri-iodide (BiI₃). researchgate.netresearchgate.net This method involves the sublimation of a source material in a controlled environment, followed by the deposition and recrystallization of the vapor onto a cooler substrate.

In a typical PVD setup for BiI₃ platelet growth, a source temperature of around 300 °C is used to sublimate the BiI₃ powder. researchgate.net The growth of the platelets occurs at a slightly lower temperature, approximately 260 °C, over a period of 5-7 days. researchgate.net The process is often carried out under an inert argon atmosphere to control the deposition rate and crystal quality. researchgate.net The resulting platelets can reach sizes of up to 20 x 10 mm² with thicknesses ranging from 50 to 80 μm. researchgate.net

The quality of the grown crystals can be influenced by the purity of the starting material and the specific PVD conditions. For instance, repeated sublimation of the starting BiI₃ can reduce impurities to sub-ppm levels, leading to higher resistivity in the final crystals. researchgate.net The surface morphology of the PVD-grown crystals can exhibit defects such as dendritic-like structures. researchgate.netresearchgate.net Despite these surface imperfections, the bulk crystal quality can be suitable for device fabrication.

PVD Growth ParameterTypical Value/ConditionReference
Source MaterialPurified Bismuth tri-iodide (BiI₃) researchgate.net
Source Temperature300 °C researchgate.net
Growth Temperature~260 °C researchgate.net
AtmosphereArgon (500 mmHg) researchgate.net
Growth Duration5-7 days researchgate.net
Platelet DimensionsUp to 20 x 10 mm² in size, 50 to 80 μm in thickness researchgate.net

Gel Growth Methods for Single Crystal Formation

Gel growth is a solution-based technique that allows for the growth of high-quality single crystals at or near room temperature. ias.ac.infrontiersin.org This method is particularly advantageous for materials that are unstable at higher temperatures or are prone to the formation of defects during melt growth. frontiersin.org The gel acts as a porous medium that controls the diffusion of reactants, leading to a slow and controlled crystallization process. ias.ac.in

In this method, two soluble reactants are allowed to diffuse through a gel, where they react to form a less soluble crystalline product. ias.ac.in A common setup is the U-tube technique, where the reactants are introduced into opposite arms of the tube, separated by the gel. ias.ac.in The slow diffusion process minimizes the formation of defects and allows for the growth of well-formed single crystals. frontiersin.org

While specific examples of "this compound" growth via this method are not detailed in the provided context, the gel growth technique has been successfully applied to other perovskite materials, such as Cs₃Bi₂Br₉. frontiersin.org The principles of this method, including the use of silica (B1680970) gel as the growth medium and the control of reactant diffusion, are broadly applicable to a range of crystalline materials. ias.ac.infrontiersin.org

Thin Film Fabrication Techniques

The fabrication of thin films of bismuth iodide and related compounds is crucial for their application in various optoelectronic devices. Chemical bath deposition is a versatile and cost-effective method for producing such films.

Chemical Bath Deposition (CBD) for Bismuth Iodide and Oxyiodide Films

Chemical bath deposition (CBD) is a solution-based technique used to deposit thin films of bismuth iodide (BiI₃) and bismuth oxyiodide (BiOI) onto a substrate. scielo.brresearchgate.net The process involves immersing a substrate into a chemical bath containing the precursor ions, which then react to form the desired compound on the substrate surface. The properties of the resulting films, such as their crystal structure, thickness, and optical characteristics, can be controlled by adjusting the deposition parameters, including the concentrations of the reactants, the pH of the bath, the deposition temperature, and the deposition time. scielo.br

For the deposition of BiI₃/BiOI films, the chemical bath typically contains bismuth nitrate (Bi(NO₃)₂) and potassium iodide (KI) as the bismuth and iodine sources, respectively, in an acidic medium. scielo.br The concentration of these precursors plays a critical role in determining the phase of the deposited film. For instance, at lower concentrations of bismuth and iodine (e.g., 10⁻⁴ M and 10⁻³ M), films with a monoclinic BiI₃ structure are formed. scielo.br In contrast, at higher concentrations (e.g., 10⁻² M and 10⁻¹ M), the formation of polycrystalline films containing both BiOI and Bi₉I₂ phases, or even a dominant tetragonal BiOI structure, is observed. scielo.brresearchgate.net

The thickness of the films can be controlled by the deposition time and precursor concentrations, with reported thicknesses ranging from approximately 98 nm to several hundred nanometers. researchgate.netscispace.com The optical properties of the films, such as their band gap, are also dependent on the deposition conditions. researchgate.net

Deposition ParameterConditionResulting Film Phase/PropertyReference
Bismuth & Iodine Concentration10⁻⁴ M, 10⁻³ MMonoclinic BiI₃ structure scielo.br
Bismuth & Iodine Concentration10⁻² MPolycrystalline (BiOI and Bi₉I₂) structure scielo.br
Bismuth & Iodine Concentration10⁻¹ MDominant tetragonal BiOI structure scielo.br
Film ThicknessVaries with concentration and timee.g., 98 nm at 0.1 M concentration researchgate.netscispace.com
Optical Band Gap (Eg)Varies with deposition concentration3.37-3.67 eV (for BiI/BiOI films) researchgate.net

Successive Ionic Layer Adsorption and Reaction (SILAR)

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile technique for depositing thin films of inorganic compounds at room temperature. The process involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with an intermediate rinsing step to remove excess, unreacted ions. This layer-by-layer deposition allows for precise control over the film thickness and composition.

In the context of bismuth-iodide-based compounds, the SILAR method has been effectively employed for the synthesis of bismuth oxyiodide (BiOI) thin films, utilizing bismuth and iodide precursors. researchgate.net The precursor chemistry typically involves a bismuth salt as the cationic precursor and a potassium iodide solution as the anionic precursor.

Precursor Chemistry and Deposition Parameters:

The synthesis of BiOI thin films via SILAR commonly employs bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as the source of bismuth ions and potassium iodide (KI) as the source of iodide ions. researchgate.net The concentrations of these precursor solutions are a critical parameter influencing the resulting film quality.

A typical SILAR deposition cycle for BiOI thin films consists of the following steps:

Immersion of the substrate in the cationic precursor solution (e.g., bismuth nitrate).

Rinsing with deionized water to remove loosely adsorbed ions.

Immersion in the anionic precursor solution (e.g., potassium iodide).

Final rinsing with deionized water to remove unreacted species.

This cycle is repeated a specific number of times to achieve the desired film thickness. Post-deposition annealing is often performed to improve the crystallinity and electronic properties of the film. researchgate.net

Interactive Data Table: SILAR Deposition Parameters for Bismuth Oxyiodide Films

ParameterValueReference
Cationic PrecursorBismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) researchgate.net
Anionic PrecursorPotassium Iodide (KI) researchgate.net
Cationic Solution Conc.0.1 M researchgate.net
Anionic Solution Conc.0.05 M researchgate.net
Number of Cycles30 researchgate.net
Annealing Temperature350 - 450 °C researchgate.net
Annealing Duration1 hour researchgate.net

Spin Coating Techniques for Perovskite Films

Spin coating is a widely used technique for the fabrication of thin, uniform films from solution, particularly for perovskite solar cells. This method involves depositing a small amount of the precursor solution onto the center of a substrate, which is then spun at high speed. The centrifugal force spreads the solution evenly across the substrate, and the subsequent evaporation of the solvent leaves behind a solid film.

In the realm of bismuth-based perovskites, spin coating is a key method for depositing absorber layers. While the direct synthesis of a pure "this compound" perovskite is an area of ongoing research, the incorporation of potassium iodide (KI) into other bismuth-based perovskites, such as cesium bismuth iodide (Cs₃Bi₂I₉), has been shown to enhance their properties. nih.gov

Precursor Chemistry and Processing Parameters:

The precursor solution for spin coating typically consists of the metal halide salts dissolved in a suitable organic solvent. For KI-modified Cs₃Bi₂I₉ films, the precursor solution is a mixture of Cs₃Bi₂I₉ and KI. nih.gov The choice of solvent is crucial for achieving good film morphology. A combination of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) is commonly used to ensure uniform crystal growth. iikii.com.sgd-nb.info

The one-step spin-coating method is a common approach where all the precursor components are dissolved in the same solution before deposition. nih.gov An anti-solvent, such as chlorobenzene (B131634) or toluene, is often dripped onto the spinning substrate to induce rapid crystallization and improve film quality. iikii.com.sgmdpi.com

Interactive Data Table: Spin Coating Parameters for KI-Modified Cs₃Bi₂I₉ Perovskite Films

ParameterValueReference
Perovskite PrecursorMixture of Cs₃Bi₂I₉ and KI nih.gov
Common SolventsDMF, DMSO iikii.com.sgd-nb.info
Spin Speed5000 rpm nih.gov
Spin Duration30 s nih.gov
Annealing Temperature250 °C nih.gov
Annealing Duration5 min nih.gov

Structural Elucidation and Crystallography

Crystal Structures of Bismuth(III) Iodide (BiI₃)

Bismuth(III) iodide (BiI₃) serves as the foundational parent compound for potassium iodobismuthates. Its crystal structure is a critical starting point for understanding the more complex anionic species.

Bismuth(III) iodide is known to crystallize in two primary polytypes that differ in their stacking sequence: a rhombohedral (space group R-3) and a hexagonal (space group P31m) system. researchgate.net Both structures are based on a hexagonal close-packed lattice of iodide ions. wikipedia.org The rhombohedral form is characterized by an A-B-C stacking of layers along the c-axis, while the hexagonal structure arises from a different, progressive stacking of the I-Bi-I layers. researchgate.netmdpi.com The rhombohedral structure is often considered the more stable polytype. researchgate.net X-ray diffraction studies confirm the rhombohedral R-3 structure for BiI₃ synthesized through direct elemental reaction.

Crystallographic Data for Bismuth(III) Iodide (BiI₃)
ParameterValueReference
Crystal SystemTrigonal / Rhombohedral wikipedia.org
Space GroupR-3 (No. 148) wikipedia.org
Lattice Parameters (Monoclinic)a = 14.6095(4) Å, b = 8.1427(3) Å, c = 20.9094(5) Å, β = 90.917(2)° (for (NH₄)₃Bi₂I₉, a related layered structure) aip.org

The crystal structure of BiI₃ is distinctly layered. mdpi.com These layers are composed of a plane of bismuth atoms sandwiched between two planes of iodine atoms, forming a repeating I-Bi-I sequence. mdpi.com Within this arrangement, the bismuth(III) cations occupy one-third of the available octahedral holes created by the hexagonal close-packed iodide lattice. wikipedia.org This results in each bismuth center being coordinated by six iodide ions in a distorted octahedral (BiI₆) geometry. aip.orgnih.gov The BiI₆ octahedra form the fundamental building blocks of the structure. iucr.org The layers are held together by weak van der Waals forces, which accounts for the material's ability to be easily cleaved.

Crystal Structures within Bismuth-Based Perovskite Systems

Bismuth-based perovskites, particularly those modified with potassium, exhibit a range of crystal structures that are crucial to their optoelectronic properties.

The compound Cs₃Bi₂I₉ can exist in different crystal systems. At room temperature, it typically adopts a hexagonal P6₃/mmc space group structure. mdpi.comuanl.mxresearchgate.net However, a reversible phase transition to a monoclinic C2/c phase occurs at approximately 218 K. uanl.mxresearchgate.net The incorporation of potassium iodide into the Cs₃Bi₂I₉ system has been shown to result in materials that can exhibit both hexagonal and monoclinic crystal systems. mdpi.comresearchgate.net The hexagonal phase of Cs₃Bi₂I₉ consists of perovskite-like layers with ordered vacancies in the bismuth sublattice. researchgate.net These layers alternate along the c-axis and are related by mirror planes that contain the shared faces of the BiI₆ octahedra. researchgate.net

Crystal Phases of Cs₃Bi₂I₉
PhaseCrystal SystemSpace GroupTemperature RangeReference
Room TemperatureHexagonalP6₃/mmcAbove 218 K mdpi.comuanl.mxresearchgate.net
Low TemperatureMonoclinicC2/cBelow 218 K uanl.mxresearchgate.net
Potassium-ModifiedHexagonal and Monoclinic-- mdpi.comresearchgate.net

The addition of potassium iodide (KI) to bismuth-based perovskites like Cs₃Bi₂I₉ has a pronounced effect on the material's microstructure. Research has consistently shown that KI incorporation enhances the crystallinity of the perovskite films. nih.govresearchgate.netnih.govresearchgate.net This improvement is evidenced by X-ray diffraction studies, which show an apparent enhancement of diffraction peaks, suggesting a better-quality crystal lattice with fewer defects. nih.gov

Furthermore, the incorporation of potassium ions leads to a significant increase in the grain size of the perovskite films. nih.govresearchgate.netnih.govresearchgate.net This results in a more uniform and ultra-smooth surface morphology with microsized grains. researchgate.netrsc.org The larger grain structure is believed to facilitate the movement and removal of photogenerated charge carriers, although it can also lead to an increase in bulk trap density if not properly controlled. nih.gov The improved crystallinity and larger grains contribute to a reduction in the contact potential distribution at the grain boundaries. nih.govresearchgate.net

Effects of Potassium Iodide (KI) Incorporation on Bismuth Perovskite Properties
PropertyObservationMethod of ObservationReference
CrystallinityEnhancedX-ray Diffraction (XRD) nih.govresearchgate.netnih.govresearchgate.net
Grain SizeIncreasedScanning Electron Microscopy (SEM) nih.govresearchgate.netnih.govresearchgate.net
Surface MorphologyMore uniform and smoothScanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) researchgate.netrsc.org
Contact Potential DistributionDecreased at grain boundariesKelvin Probe Force Microscopy (KPFM) nih.govresearchgate.net

Hybrid Organic-Inorganic Bismuth Iodide Frameworks

The integration of organic cations into bismuth iodide frameworks gives rise to hybrid materials with tunable structures and properties. These frameworks are often stabilized by a network of non-covalent interactions.

Supramolecular interactions, particularly hydrogen bonds, play a critical role in the assembly and stabilization of hybrid organic-inorganic bismuth iodide frameworks. nih.gov Hydrogen bonds of the type N–H···I and C–H···I are commonly observed, linking the organic cations to the inorganic anionic substructure. mdpi.comnih.govresearchgate.net These interactions can be quite strong, with (N)H···I interatomic distances reported to be as short as 2.72–2.77 Å. mdpi.com

In addition to hydrogen bonding, other weak interactions such as I···I intermolecular interactions and π-π stacking contribute to the formation of complex, higher-dimensional structures. nih.govacs.orgnih.gov These multifold weak interactions are not merely structural glue; they can also influence the material's electronic properties by promoting charge mobility along the direction of these bonds. mdpi.com The interplay of covalent bonds within the inorganic part and these weaker supramolecular forces ultimately dictates the final three-dimensional crystal structure. acs.orgnih.gov

The dimensionality of the inorganic framework in hybrid bismuth iodides is highly dependent on the nature of the organic cation and the synthesis conditions. One-dimensional (1D) chain-like structures are common, often built from [BiI₆] octahedra sharing edges to form [BiI₄]⁻∞ anionic chains. acs.orgresearchgate.net These chains can then be further organized into higher-dimensional structures through the aforementioned supramolecular interactions. acs.orgiucr.org For example, hydrogen bonds can link these 1D chains to form a two-dimensional (2D) anionic layer. nih.gov

Two-dimensional (2D) layered perovskite-like structures can also be achieved, for instance, by using specific organic spacer cations. scispace.com In some cases, the anionic units themselves can be linked by hydrogen bonds to form 1D chains, which are then further connected into 2D layers through other interactions like π-π stacking. nih.gov The final architecture can be a complex 3D supramolecular framework formed by the interconnection of these lower-dimensional motifs. nih.gov The structural diversity of these materials, from isolated 0D units to 1D chains and 2D layers, is a key factor in their tunable properties. mdpi.com

Role of Organic Cations in Crystal Packing

Organic cations are crucial in the formation and stabilization of the crystal structures of iodobismuthates. rsc.org Their size and shape direct the assembly of the inorganic [BiₓIₙ]ⁿ⁻ anions, leading to a remarkable diversity of structural motifs, ranging from zero-dimensional (0D) isolated clusters to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgresearchgate.net

The incorporation of different organic cations, such as amines, can lead to the formation of various anionic structures. rsc.org For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvothermal reactions with bismuth iodide has been shown to produce hybrid ribbons where pairs of edge-sharing bismuth octahedra are linked by DABCO ligands. researchgate.net In the presence of potassium iodide, this same organic cation can facilitate the formation of a unique 3D framework with one-dimensional hexagonal channels. reading.ac.uk

The organic cations are not merely passive space-fillers; they actively participate in the crystal packing through various non-covalent interactions. Hydrogen bonding between the organic cations and the iodide anions is a significant force in the cohesion of the crystal lattice. rsc.orgmdpi.comresearchgate.net For example, in (C₁₂H₁₄N₂O₂S)₂[Bi₄I₁₆]·4H₂O, N–H⋯I hydrogen bonds, along with interactions involving water molecules, create a three-dimensional network that holds the organic and inorganic layers together. rsc.org Similarly, in another complex, C-H···I hydrogen bonding interactions are observed between the organic cations and both terminal and bridging iodide ligands. mdpi.com

Characterization Techniques in Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing a variety of iodobismuthate compounds.

For instance, SCXRD analysis of (C₁₄H₁₅S₂N₂)₂(C₉H₁₀SN)₂[Bi₄I₁₆] revealed that it crystallizes in the monoclinic space group P2₁/n. mdpi.com The analysis provided detailed information about the asymmetric unit, which contains half of a [Bi₄I₁₆]⁴⁻ anion and two different organic cations. mdpi.com Similarly, the structure of bis(4,4′-diammoniumdiphenylsulfone) hexadecaiodotetrabismuthate(III) tetrahydrate was elucidated using SCXRD, confirming the presence of tetranuclear [Bi₄I₁₆]⁴⁻ units. rsc.org

SCXRD is also crucial for identifying the nature of the inorganic framework. It has been used to confirm the existence of face-sharing bioctahedral Bi₂I₉³⁻ anions and sawhorse geometry BiCl₂I₂⁻ anions in a mixed-halide system. acs.org The technique can also reveal the presence of polymeric chains of corner-sharing BiX₆ octahedra. acs.org The data obtained from SCXRD, such as unit cell dimensions and space group, are essential for understanding the fundamental crystal structure.

Table 1: Crystallographic Data from SCXRD for Selected Iodobismuthate Compounds

CompoundCrystal SystemSpace GroupReference
(C₁₄H₁₅S₂N₂)₂(C₉H₁₀SN)₂[Bi₄I₁₆]MonoclinicP2₁/n mdpi.com
(C₁₂H₁₄N₂O₂S)₂[Bi₄I₁₆]·4H₂ONot SpecifiedNot Specified rsc.org
[H₂TMDP]₂[(Bi₂I₉)(BiCl₂I₂)]MonoclinicCc acs.org
[H₂TMDP]₂[Bi₂Cl₁₀-ₓIₓ]MonoclinicP2₁/c acs.org
[H₂TMDP][BiBr₅-ₓIₓ]OrthorhombicP2₁2₁2₁ acs.org
[BiI₄(phen)∙(Hphen)]₂MonoclinicP2₁/c scispace.com
(PEA)₃Bi₂I₉MonoclinicP2₁/n mdpi.com

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the bulk purity of a synthesized material. scispace.comnih.gov The resulting diffraction pattern is a fingerprint of the crystalline material.

PXRD is often used in conjunction with SCXRD. The experimental PXRD pattern of a bulk sample can be compared with a pattern simulated from the single-crystal structure data to confirm the phase purity of the synthesized compound. scispace.comnih.gov For example, the PXRD patterns of Hf-MOF-808_H₂O and compound 1 in another study showed good agreement with their simulated patterns from single-crystal data. researchgate.netresearchgate.net

This technique is also valuable for studying materials that are not available as single crystals. For instance, PXRD was used to confirm the hexagonal crystal structure of BiI₃ grown in a silica (B1680970) gel. primescholars.com The analysis of PXRD patterns can also reveal the preferred orientation of crystallites in thin films. researchgate.netresearchgate.net In the case of Cs₃Bi₂I₉ films, the addition of potassium iodide was shown to improve the crystallinity, as evidenced by the strong peaks in the XRD pattern. nih.govnih.gov

High-pressure PXRD studies have been conducted on potassium iodide, revealing a phase transition from the normal NaCl-type structure to a CsCl-type structure at approximately 17,850 bars. nih.gov

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. It provides valuable insights into the size, shape, and arrangement of crystals, which can be influenced by synthesis conditions.

SEM images of Cs₃Bi₂I₉ perovskite films have shown that the addition of potassium iodide can enhance the surface morphology by promoting the growth of larger, more uniform hexagonal crystals. nih.govresearchgate.netmdpi.com The thickness of the perovskite layer can also be determined from cross-sectional SEM images. mdpi.com

The morphology of bismuth iodide thin films is highly dependent on the A-site cation. researchgate.net For example, K₃Bi₂I₉, Na₃Bi₂I₉, and Rb₃Bi₂I₉ thin films exhibit grain growth parallel to the substrate, resulting in an island-like morphology. researchgate.net In contrast, other compositions may show different growth patterns, such as dendrite-like grains perpendicular to the substrate. researchgate.net

SEM is also used to examine the morphology of materials synthesized by different methods. For instance, bismuth oxyiodide (BiOI) samples prepared by hydrothermal, ball milling, and hand grinding methods exhibited distinct morphologies, including flower-like microspheres and stacked nanosheets. acs.org

Spectroscopic Characterization and Electronic Properties

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the interatomic bonds and lattice dynamics of materials.

Infrared (IR) spectroscopy primarily investigates molecular vibrations by measuring the absorption of infrared radiation. While typically used to identify organic functional groups, in the context of inorganic compounds like bismuth potassium iodide, it provides information about the constituent bonds. The analysis of bismuth(III) iodide complexes reveals characteristic vibrational frequencies associated with the bismuth-iodine (Bi-I) bonds and any organic cations or ligands present. ulakbim.gov.tr For instance, the IR spectrum of a hybrid material incorporating the (H₂DDS) cation with a [Bi₄I₁₆]⁴⁻ anionic unit shows distinct bands corresponding to the vibrations of the organic component. nih.gov In simpler bismuth oxyiodide (BiOI) systems, noticeable peaks in the 500-800 cm⁻¹ range are attributed to Bi-O bond stretching vibrations. researchgate.net By analogy, the far-infrared region of the spectrum for bismuth potassium iodide would be expected to show absorptions corresponding to Bi-I stretching and bending modes, which are fundamental to understanding the coordination environment of the bismuth center.

Raman spectroscopy is an inelastic light scattering technique that is highly sensitive to the vibrational modes of a crystal lattice (phonons). spectroscopyonline.com It is particularly effective for studying the low-frequency vibrations that characterize the structure of inorganic solids. spectroscopyonline.com The Raman spectrum of a crystalline material provides a distinct fingerprint based on its specific lattice structure and molecular interactions. spectroscopyonline.com

Studies on complex iodobismuthate materials have utilized Raman spectroscopy to probe their structure. nih.gov For example, the Raman spectrum of (H₂DDS)[Bi₄I₁₆] was observed in the low-frequency range of 50–200 cm⁻¹, which is characteristic of the heavy Bi-I lattice vibrations. nih.gov In related metal-halide perovskites, low-frequency Raman spectra reveal vibrational modes corresponding to the twisting and distortion of the metal-halide octahedra, which are critical to their electronic properties. rsc.org The positions of these Raman peaks are sensitive to lattice dimensions, with lattice expansion causing a shift to lower frequencies. rsc.org Therefore, Raman analysis of bismuth potassium iodide can provide detailed insights into its crystal symmetry, phonon modes, and the nature of the Bi-I bonding framework.

Electronic and Optical Spectroscopy

The electronic and optical properties of bismuth potassium iodide, particularly its behavior as a semiconductor, are investigated using absorption and luminescence spectroscopies. These methods probe the electronic band structure, identifying the energy gap between the valence and conduction bands.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum, which corresponds to electronic transitions from ground states to excited states. This technique is fundamental for determining the optical bandgap of semiconductor materials.

The reaction between a bismuth(III) salt and potassium iodide in an acidic solution forms a characteristic yellow to orange-colored iodo complex, often formulated as [BiI₄]⁻. googleapis.compjsir.org This complex exhibits strong absorption in the visible region, making it suitable for spectrophotometric analysis. pjsir.org Research has identified distinct absorption maxima for this complex, which can vary slightly depending on the solvent system. pjsir.org

Solvent SystemReported Absorption Maxima (λmax)Reference
Aqueous Phase450 nm pjsir.org
Acidic Medium463 nm (crest), 399 nm (crest) googleapis.com
Carbon Tetrachloride (after extraction)492 nm rsc.org

The absorption edge, derived from these spectra, is the primary data used for calculating the material's bandgap. researchgate.net

Photoluminescence (PL) spectroscopy is a non-destructive technique that examines the light emitted from a material after it has absorbed photons. An electron is excited to a higher energy state and then relaxes back to a lower state, emitting a photon in the process. The intensity and spectral content of this emitted light provide valuable information about a material's electronic structure, defect states, and charge carrier recombination pathways. researchgate.net

In bismuth-based materials, PL emission is often linked to the strong coupling between photoexcited carriers and phonons (lattice vibrations). rsc.org The origin of luminescence in Bi³⁺-doped materials can be complex, sometimes attributed to self-trapped excitons or transitions within the Bi³⁺ ion itself. researchgate.netaps.org Studies on various bismuth-halide inorganic-organic hybrid materials have reported phosphorescence at room temperature with microsecond lifetimes. nih.gov While specific PL data for simple bismuth potassium iodide are not widely detailed, analysis of related compounds like bismuth oxyiodide (BiOI) shows that a lower PL intensity often correlates with a reduced recombination rate of photogenerated electron-hole pairs, which is a desirable characteristic for photocatalytic and photovoltaic applications. researchgate.net

The optical bandgap (Eg) of a semiconductor is a crucial parameter that determines its electronic and optical properties. It can be estimated from UV-Vis absorption or diffuse reflectance spectra using a Tauc plot. thermofisher.comnih.govarxiv.org This method relates the absorption coefficient (α) to the photon energy (hν) and the optical bandgap (Eg) through the Tauc equation:

(αhν)1/γ = B(hν - Eg)

Here, B is a constant, and the exponent γ depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions and γ = 2 for indirect allowed transitions). thermofisher.com By plotting (αhν)1/γ against hν, the bandgap can be determined by extrapolating the linear portion of the curve to the energy axis (where the value of the ordinate is zero). thermofisher.comacs.org

While direct bandgap values for a simple Bismuth Potassium Iodide salt are not extensively reported, this method has been widely applied to related lead-free, bismuth-based perovskite materials, which are of significant research interest for photovoltaic applications. The bandgaps for these complex materials are influenced by their crystal structure and composition. rsc.orgrsc.org

Bismuth-Iodide Based CompoundReported Optical Bandgap (Eg)Reference
Methylammonium Bismuth Iodide (MA₃Bi₂I₉)~2.1 eV rsc.org
Methylammonium Bismuth Iodide (red phase)1.88 eV rsc.org
β-(PPD)₂Bi₂I₁₀1.83 eV researchgate.net
Iodine-rich Iodobismuthates(III)Narrow bandgaps nih.gov

These values demonstrate that bismuth-iodide systems can be engineered to have bandgaps suitable for absorbing visible light, making them promising candidates for solar energy applications. rsc.orgresearchgate.net

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool for investigating the excited-state carrier dynamics in semiconductor materials. In bismuth-based halide perovskites, TRPL studies reveal complex decay kinetics that are indicative of multiple recombination pathways, including trap-assisted recombination and self-trapped exciton (B1674681) (STE) formation. While specific decay constants for pristine bismuth potassium iodide (K₃Bi₂I₉) are not extensively documented in readily available literature, analogous bismuth-halide systems exhibit photoluminescence lifetimes that are highly dependent on morphology, stoichiometry, and defect density, often falling within the nanosecond to microsecond range.

For instance, studies on related triple-cation perovskites have shown that photoluminescence decay can be long-lived, with decay times varying over several orders of magnitude, from tens of nanoseconds to hundreds of microseconds. nih.gov This wide range is often attributed to the presence of shallow defects. nih.gov In many perovskite systems, the photoluminescence decay is bi-exponential, suggesting at least two distinct recombination processes. One common approach to analyzing TRPL data involves fitting the decay curves to a multi-exponential function:

I(t) = Σ Aᵢ exp(-t/τᵢ)

ParameterDescriptionTypical Values in Bismuth-Based Perovskites
&tau;1Fast decay component (e.g., surface recombination)Sub-nanosecond to few nanoseconds
&tau;2Slow decay component (e.g., bulk recombination)Tens to hundreds of nanoseconds
&lt;&tau;&gt;Average lifetimeHighly variable, dependent on material quality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR and Nuclear Quadrupole Resonance (NQR), provides detailed insights into the local atomic structure and chemical environment of the constituent nuclei in bismuth potassium iodide.

¹²⁷I NQR Spectroscopy: The iodine nucleus, ¹²⁷I, is also quadrupolar and is a sensitive probe of the local environment in iodides. copernicus.orgresearchgate.netumons.ac.be NQR spectroscopy, which is performed in the absence of an external magnetic field, directly measures the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. umons.ac.be The NQR frequency is therefore a direct measure of the strength of this interaction and is highly sensitive to the nature of the chemical bonding and the crystal structure. In mixed layered semiconductors like (BiI₃)₁₋ₓ(PbI₂)ₓ, the ¹²⁷I NQR spectra have been used to investigate the location of guest atoms within the crystal lattice. researchgate.net The NQR frequencies and the asymmetry parameter of the EFG tensor provide valuable information about the symmetry of the iodine sites and the nature of the Bi-I covalent bonds. researchgate.net

NucleusTechniqueKey ParametersInformation Obtained
209BiSolid-State NMRChemical Shift (&delta;), Quadrupolar Coupling Constant (CQ)Bi coordination environment, local symmetry, Bi-I bonding
127INQRNQR Frequency (&nu;Q), Asymmetry Parameter (&eta;)Iodine local environment, crystal structure, nature of covalent bonds

Advanced Spectroscopic Probes

Hard X-ray Spectroscopy for Electronic Structure and Band Interface

Hard X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques for directly probing the electronic structure of materials, including the elemental composition, chemical states, valence band structure, and work function.

For K₃Bi₂I₉, XPS and UPS studies have been instrumental in determining its band structure and energy levels. The valence band maximum (VBM) is a critical parameter for designing heterojunctions in optoelectronic devices. In related Cs₃Bi₂I₉, the VBM has been determined to be at approximately 0.93 V versus the normal hydrogen electrode (NHE). researchgate.net Analysis of the valence band spectra of perovskite materials often reveals contributions from the constituent elements' orbitals. ucl.ac.ukarxiv.orgcore.ac.ukucl.ac.uk For instance, in hybrid lead-iodide perovskites, the upper part of the valence band is primarily composed of I 5p states. arxiv.org

UV-Vis diffuse reflectance spectroscopy is another key technique used to determine the optical band gap of semiconductor powders. For K₃Bi₂I₉, the optical band gap has been determined from Tauc plots of the Kubelka-Munk transformed diffuse reflectance data.

Spectroscopic TechniqueParameter MeasuredFinding for A3Bi2I9 (A = K, Rb, Cs)
UV-Vis Diffuse ReflectanceOptical Band Gap (Eg)Approximately 2.0 eV
XPS/UPSValence Band Maximum (VBM)Provides information on energy level alignment
XPSCore Level Binding EnergiesConfirms elemental composition and oxidation states

Solid Fluorescence Spectroscopy in Mechanistic Studies

While solid-state fluorescence (or photoluminescence) spectroscopy is widely used to characterize the emissive properties and defect densities of semiconductor materials, its application to elucidate reaction mechanisms in the solid state is less common but emerging. In the context of bismuth potassium iodide and related perovskites, mechanistic insights are often gleaned from a combination of techniques, including in-situ X-ray diffraction and Raman spectroscopy, which can track the evolution of crystalline phases during solid-state reactions. mdpi.com

However, changes in the fluorescence spectra, such as the emergence or quenching of specific emission bands, can provide indirect evidence of mechanistic pathways. For example, the formation of intermediate species or defect states during a solid-state transformation could be accompanied by new fluorescence signatures. In the broader field of inorganic materials, solid-state fluorescence has been used to probe ion exchange processes, phase transitions, and the formation of luminescent centers. For instance, the mechanism of up-conversion photoluminescence in halide perovskite nanocrystals is an area of active investigation, with the process being highly dependent on electron-phonon interactions. mdpi.com While direct mechanistic studies of bismuth potassium iodide using solid-state fluorescence are not extensively reported, the principles of fluorescence spectroscopy suggest its potential to monitor changes in the electronic structure and local environment during solid-state synthesis or degradation, thereby providing clues to the underlying mechanisms. rsc.orgacs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations

Solution-Phase Reaction Mechanisms

In solution, the interactions between bismuth(III), potassium, and iodide ions are governed by a series of kinetic and equilibrium processes, leading to the formation of various anionic complexes and their subsequent interactions with other chemical species.

The formation of iodobismuthate anions in aqueous solutions is a stepwise process, highly dependent on the concentration of iodide ions. Spectrophotometric studies have established the existence of a series of equilibria where different iodobismuthate complexes are formed. As the concentration of iodide decreases, the composition of the complexes shifts. The identified species in solution include [BiI₇]⁴⁻, [BiI₆]³⁻, [BiI₄]⁻, and a solvated form of bismuth triiodide (BiI₃) researchgate.net.

The equilibrium between these species can be represented as follows:

Bi³⁺ + nI⁻ ⇌ [BiIₙ]⁽³⁻ⁿ⁾⁺

The specific anions that predominate in solution are dictated by the iodide concentration, illustrating a dynamic equilibrium system. While detailed kinetic data for the formation of each specific anion is complex, the presence of these distinct species has been clearly established through spectroscopic analysis researchgate.net.

Iodobismuthate anions can form ion-pair complexes with various organic cations, a process that has been utilized for analytical applications. A systematic spectrophotometric study demonstrated the formation of ion-pairs between Bi(III)-iodide and several nitrogen-containing drugs, such as amineptine hydrochloride, piribedil, and trimebutine (B1183) maleate (B1232345) nih.gov. These ion pairs are extractable into organic solvents like 1,2-dichloroethane, facilitating their characterization nih.gov.

The formation of these complexes is pH-dependent, with an optimal range of 2.0-2.8 nih.gov. For the interaction with piribedil, the formation of a 1:1 ion-pair complex was identified. The stability of this complex was quantified under optimal conditions, as detailed in the table below nih.gov.

ParameterValueConditions
Stoichiometry (Bi(III):Piribedil)1:1-
Optimal pH2.4-
Ionic Strength (μ)0.1 M-
Conditional Stability Constant (log K')5.436pH 2.4, μ = 0.1 M

This table presents the characteristics of the ion-pair complex formed between Bi(III)-iodide and the organic substrate piribedil. nih.gov

This ion-pairing phenomenon is based on the electrostatic interaction between the anionic iodobismuthate complex and the cationic form of the organic molecule nih.gov.

Heterogeneous Reaction Dynamics

The reactions involving solid bismuth metal and aqueous solutions containing iodide and an oxidizing agent demonstrate complex kinetics influenced by mass transport and surface phenomena.

The dissolution of metallic bismuth in acidified potassium iodide solutions containing the tri-iodide ion (I₃⁻) has been investigated using the rotating disc technique researchgate.netcdnsciencepub.com. This method allows for the controlled study of reaction rates under defined hydrodynamic conditions. In solutions with a relatively high concentration of potassium iodide (e.g., 0.5 M), the rate of bismuth dissolution is primarily controlled by the transport of the tri-iodide ion from the bulk solution to the metal surface researchgate.netcdnsciencepub.com.

The reaction can be described as a diffusion-controlled process, where the rate is dependent on factors that influence mass transfer, such as the stirring rate (angular velocity of the rotating disc) researchgate.net. The activation energy for this dissolution process was determined to be 4.7 kcal/mole, a value consistent with a process limited by diffusion rather than a chemical reaction at the surface researchgate.netcdnsciencepub.com. During the dissolution, the bismuth metal adopts a mixed potential, which was observed to be +0.12 V, decaying to 0.09 V as the tri-iodide ion was consumed cdnsciencepub.com.

The kinetics of bismuth dissolution by tri-iodide change significantly at lower iodide concentrations. In a 0.10 M potassium iodide solution, the reaction mechanism shifts researchgate.netcdnsciencepub.com. Under these conditions, a layer of bismuth triiodide (BiI₃) forms on the surface of the bismuth metal as the reaction proceeds researchgate.netcdnsciencepub.com.

KI ConcentrationRate-Determining StepKey Observation
High (e.g., 0.5 M)Transport of I₃⁻ to the metal surface. researchgate.netcdnsciencepub.comRate is dependent on the square root of the disc's angular velocity. researchgate.net
Low (e.g., 0.10 M)Diffusion of I₃⁻ through a BiI₃ surface layer. researchgate.netcdnsciencepub.comRate constant falls off rapidly as a function of time. cdnsciencepub.com

This table summarizes the different rate-determining steps in the dissolution of bismuth metal by tri-iodide ions at varying potassium iodide concentrations.

Coordination Chemistry and Ligand Exchange Processes

Bismuth(III) iodide complexes exhibit a rich coordination chemistry, readily participating in ligand exchange reactions to form a diverse array of structures with varying nuclearity and properties. The coordination sphere of bismuth in these complexes is highly adaptable, accommodating various organic ligands researchgate.net.

New classes of semiconducting materials have been developed from the reaction of bismuth(III) iodide with ligands such as ternary amine N-oxides, sulfoxides, and phosphinoxides rsc.org. The nature of the ligand dictates the final structure, which often originates from fragments of the BiI₃ lattice rsc.org.

The interaction with pyridine-based ligands has been shown to produce both monomeric and polymeric iodobismuthate complexes. For example, chelating ligands like 2,2ʹ-bipyridyl (2,2ʹ-Bpy) and 1,10-phenanthroline (B135089) (Phen) react with [Bu₄N][BiI₄] to form monomeric complexes, such as [Bu₄N][(2,2ʹ-Bpy)BiI₄] semanticscholar.org. In contrast, bridging ligands like 4,4ʹ-bipyridyl (4,4ʹ-Bpy) can lead to the formation of polymeric chains, for instance, [Bu₄N]n[(4,4ʹ-Bpy)BiI₄]n semanticscholar.org.

Furthermore, the photophysical properties of bismuth iodide coordination complexes can be tuned by altering the ancillary ligands acs.orgacs.org. Studies on complexes like [Bi₂I₆(phen-thio)₂] and [Bi₂I₆(phen-Me)₂] have shown that changing the organic ligand can shift the absorption band and affect the photoluminescent quantum yields acs.orgacs.orgchemrxiv.org. Upon photoexcitation, BiI₃ in solution can undergo complex structural dynamics, including isomerization to form iso-BiI₂-I and dissociation into BiI₂• and I• radicals nih.govresearchgate.netbohrium.com. These processes highlight the dynamic nature of the coordination environment around the bismuth center.

Theoretical and Computational Studies

Transport Phenomena Modeling

Theoretical and computational modeling of transport phenomena in multi-ion systems containing bismuth, potassium, and iodide is crucial for understanding and predicting the behavior of these complex electrolytes. Such models are essential in fields ranging from electrochemistry to materials science, providing insights into reaction kinetics and mass transfer limitations.

Diffusion in Multi-Ion Systems

In solutions containing multiple ions, such as those with bismuth, potassium, and iodide species, the diffusion of any single ion is influenced by the presence and movement of the other ions. This is due to the necessity of maintaining charge neutrality and the effects of electrostatic interactions. The transport of ions in such systems is governed by concentration gradients and the liquid-junction potential that arises from differences in the mobilities of the diffusing ions.

A notable example of this can be found in the study of the dissolution of bismuth metal in an acidified potassium iodide solution. In this system, the dissolution rate is controlled by the transport of the tri-iodide ion (I₃⁻) to the surface of the bismuth metal. researchgate.net The movement of the tri-iodide ion is, in turn, affected by the presence of potassium (K⁺) and other iodide (I⁻) ions in the solution.

The complexity of these interactions necessitates a theoretical framework that can account for the coupled diffusion of multiple ionic species. The theory for one-dimensional diffusion in a multi-ion system considers both the concentration gradients of each ion and the electrical potential gradient (liquid-junction potential) that develops. researchgate.net This approach allows for a more accurate description of the ionic fluxes compared to simpler models that only consider the diffusion of a single species in a binary system.

Research into the diffusion of potassium ions within a bismuth crystal lattice has also provided insights into ion mobility, which is a key parameter in diffusion modeling. The energy barriers for K-ion diffusion have been calculated for different pathways within the bismuth structure, as detailed in the table below.

Energy Barriers for K-ion Diffusion in Bismuth

Diffusion PathEnergy Barrier (eV)
Between-layers0.12
Cross-layers0.45

These values indicate that potassium ion diffusion is significantly more favorable between the layers of the bismuth crystal structure than across them. researchgate.net

Activity Coefficient Corrections (e.g., Debye-Hückel Theory)

In ideal solutions, the thermodynamic properties are directly proportional to the concentration of the solutes. However, in real electrolyte solutions, such as those containing bismuth potassium iodide, there are significant deviations from ideality due to electrostatic interactions between the ions. wikipedia.org To account for these deviations, the concept of activity is introduced, which relates to concentration via an activity coefficient (γ). wikipedia.orgwikipedia.org

The Debye-Hückel theory provides a theoretical framework for calculating the activity coefficients of ions in dilute electrolyte solutions. wikipedia.orglibretexts.org The theory models the ionic atmosphere surrounding a central ion, where ions of opposite charge are, on average, found closer to the central ion. libretexts.org This ionic cloud screens the charge of the central ion, reducing its effective interaction with other ions in the solution. youtube.com

The mean ionic activity coefficient (γ±) can be predicted at dilute concentrations using the Debye-Hückel limiting law, which relates the activity coefficient to the ionic strength of the solution. libretexts.org For aqueous solutions at 298 K, the equation takes the form:

log γ± = -0.509 |z+z-| √I

where:

z+ and z- are the charge numbers of the cation and anion, respectively.

I is the ionic strength of the solution. libretexts.org

In the context of the bismuth-potassium-iodide system, a Debye-Hückel correction can be incorporated into the diffusion model to account for the variation of the ion activity coefficients with the ionic strength of the solution. researchgate.net This correction provides a more accurate representation of the thermodynamic driving forces for diffusion, leading to better agreement between theoretical predictions and experimental observations. researchgate.net The Debye-Hückel theory has been successfully extended and applied to various electrolyte solutions to model their non-ideal behavior. aps.orgdtu.dk

The following table summarizes the key concepts of the Debye-Hückel theory:

Key Concepts of Debye-Hückel Theory

ConceptDescription
Ionic AtmosphereThe region around a central ion where there is a higher probability of finding ions of opposite charge. libretexts.org
Debye Length (1/κ)A measure of the effective thickness of the ionic atmosphere. Its size depends on the concentration of all ions in the solution. libretexts.org
Ionic Strength (I)A measure of the total concentration of ions in a solution, taking into account their charge. libretexts.org
Activity Coefficient (γ)A factor that corrects the molar concentration to account for non-ideal behavior in a real solution. wikipedia.orgwikipedia.org

Advanced Materials Applications and Research Directions Non Clinical

Renewable Energy Technologies

The quest for efficient and environmentally benign renewable energy sources has driven significant research into novel materials. Bismuth-potassium-iodide-based compounds, particularly in the form of perovskite structures, have emerged as a focal point in the development of next-generation solar energy conversion and light detection technologies.

A significant area of investigation is the use of bismuth-based materials as a non-toxic and stable alternative to lead-based perovskites in solar cells. mdpi.comnih.govrsc.org While lead-based perovskite solar cells (PSCs) have demonstrated high power conversion efficiencies (PCEs), their inherent toxicity and instability pose significant environmental and commercialization challenges. rsc.orglightsources.org Bismuth-based analogues offer a promising solution due to their low toxicity and high environmental stability. rsc.org

A primary challenge for bismuth-based PSCs is their relatively low power conversion efficiency compared to their lead-based counterparts, often attributed to a large bandgap and poor film morphology. nih.govresearchgate.net Research has focused on strategies to enhance both PCE and long-term stability.

One effective approach involves the incorporation of potassium iodide (KI) into the perovskite structure. Studies on cesium bismuth iodide (Cs₃Bi₂I₉) perovskites have shown that the integration of KI can significantly improve photovoltaic performance. mdpi.comnih.gov For instance, the inclusion of a small volume percentage of KI in the perovskite precursor solution led to a device with a PCE of 2.81% and an open-circuit voltage (Voc) of 1.01 V. nih.govresearchgate.net

Crucially, this modification also enhances the stability of the solar cell. Devices incorporating KI into the Cs₃Bi₂I₉ perovskite layer have demonstrated remarkable resistance to humidity, maintaining 98% of their initial PCE after 90 days of storage under ambient conditions without encapsulation. mdpi.comnih.govresearchgate.net This enhanced stability is critical for the future commercialization of these lead-free solar cells. nih.govresearchgate.net The addition of alkali metals like potassium can also reduce hysteresis, a phenomenon that can affect the consistent performance of PSCs. nih.gov

Table 1: Photovoltaic Performance of KI-Modified Cs₃Bi₂I₉ Perovskite Solar Cells

Additive Concentration (vol. %) Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Stability (PCE retention after 90 days) (%)
0 < 1.0 ~0.8 Not Reported
2 2.81 1.01 98

Data sourced from studies on potassium iodide incorporation in Cs₃Bi₂I₉ perovskites. nih.govresearchgate.net

The performance of perovskite solar cells is intrinsically linked to the morphology and crystallinity of the perovskite thin film. rsc.org A uniform, crystalline film with large grains is essential for efficient light absorption and charge transport. rsc.orgdoi.org However, bismuth-based perovskites often suffer from poor film-forming ability, which is a significant obstacle to their technological advancement. nih.govresearchgate.net

The incorporation of potassium iodide has been shown to be an effective strategy for improving the quality of the perovskite film. mdpi.comresearchgate.net Analytical techniques such as X-ray diffraction, scanning electron microscopy, and atomic force microscopy have revealed that KI incorporation improves the crystallinity of the perovskite, increases the grain size, and leads to a more uniform surface. mdpi.comresearchgate.net

Controlling the crystallization kinetics is another key strategy. By slowing down the crystallization process, for example, through the use of additives that chelate with the metal ions, it is possible to obtain higher quality films with enhanced crystallinity and larger crystal size. doi.org This improved morphology directly contributes to better device performance and stability. rsc.orgdoi.org

Understanding and controlling the behavior of charge carriers (electrons and holes) generated by light is fundamental to optimizing solar cell efficiency. In bismuth-based perovskites, the charge carrier dynamics can be complex. rsc.org These materials can exhibit behavior that involves not just free carriers, but also localized excitons (bound electron-hole pairs) and polarons (charge carriers coupled with lattice distortions). rsc.org

The dimensionality of the perovskite structure plays a crucial role. Bismuth-based perovskites often form 0D structures where the metal-halide octahedra are isolated, which can lead to low carrier mobility. mdpi.commdpi.com The charge carrier effective mass, which is influenced by the material's electronic band structure, is a key determinant of mobility. mdpi.com

Research into bismuth-doped perovskites has shown that while doping can be a strategy to tune material properties, it can also introduce defects that trap charge carriers. nih.govacs.org For example, doping with bismuth has been observed to enhance electron-trapping defects, leading to a faster decay of charge carriers and a decrease in their mobility. nih.gov Therefore, careful engineering of the material composition and the interfaces with charge transport layers is essential to facilitate efficient charge extraction and minimize recombination losses. pluto.im

The unique optoelectronic properties of bismuth-based halide perovskites also make them suitable for applications beyond solar cells, such as in photodetectors and light absorbers. mdpi.com Their high chemical stability and low toxicity are advantageous in these applications as well. mdpi.com

The quasi-zero-dimensional (0D) electronic structure, which can be a limitation in photovoltaics due to charge confinement, is being explored for its potential in photodiodes and detectors. mdpi.com The synthesis of compact and continuous thin films of these materials is a key challenge, with methods like two-step deposition being developed to create high-quality layers suitable for device fabrication. mdpi.com Furthermore, materials like bismuth oxyiodide are being investigated as efficient, non-toxic light absorbers for next-generation optoelectronic devices. eurekalert.org

Lead-Free Bismuth-Based Halide Perovskite Solar Cells (PSCs)

Environmental Science and Remediation

Beyond energy applications, bismuth-based materials are gaining attention for their potential role in environmental remediation. Their low cost, environmental benignity, and low toxicity make them attractive for in situ subsurface remedies to sequester hazardous contaminants. rsc.org

Bismuth-based materials, particularly layered structures, have shown a high affinity for sequestering various environmental contaminants, including radioactive iodine (¹²⁹I). rsc.orgresearchgate.net These materials can be synthesized to specifically target and immobilize contaminants. For instance, they can incorporate radioiodine in the form of iodide (I⁻) or iodate (B108269) (IO₃⁻). rsc.org

The mechanism often involves ion exchange, where anions within the layered bismuth structure, such as nitrate (B79036), are readily exchanged for contaminant anions present in groundwater or soil. rsc.org The layered structure is preserved during this process, and subsequent molecular reorganization can lead to the contaminant being structurally bound within the bismuth oxide layers, effectively immobilizing it and preventing its migration in the environment. rsc.org This makes bismuth-based compounds a versatile platform for addressing the challenge of radioactive and other hazardous waste. researchgate.net

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, Antibiotics)

Bismuth oxyiodide (BiOI), a ternary V-VI-VII group semiconductor often synthesized using bismuth nitrate and potassium iodide as precursors, has emerged as a promising photocatalyst for environmental applications. bohrium.comresearchgate.net Its effectiveness stems from a narrow band gap of approximately 1.6–1.9 eV, which allows it to absorb a significant portion of the visible light spectrum, making it an efficient material for solar-driven photocatalysis. mtak.hu

Research has demonstrated the capability of BiOI particles and composites to degrade various organic pollutants present in wastewater. Under visible light or simulated solar irradiation, BiOI-based photocatalysts can effectively break down synthetic dyes, which are a significant source of water pollution from industries like textiles. researchgate.net For instance, BiOI synthesized at 160°C showed an 85% removal efficiency of methyl orange (MO) within 120 minutes under visible light. bohrium.com Similarly, composites such as GO/BiOI (graphene oxide/bismuth oxyiodide) have achieved 100% degradation of rhodamine B (RhB) and 80% of methylene (B1212753) blue (MB) in 240 minutes using a low-power white LED array as a light source. frontiersin.org The photocatalytic activity is influenced by synthesis conditions, such as temperature, which affects the material's surface area and active sites. researchgate.net

The mechanism of degradation involves the generation of reactive oxygen species. Studies using scavengers have indicated that superoxide (B77818) radicals (O₂•–) play a significant role in the photocatalytic process, with minor contributions from valence band holes (hVB+) and adsorbed hydroxyl radicals (•OHads). bohrium.com Beyond dyes, these materials have also been investigated for the degradation of other persistent organic pollutants, including various antibiotics like tetracycline (B611298) and ciprofloxacin, and phenols. mtak.hunih.gov

Table 1: Photocatalytic Degradation Efficiency of Bismuth-Iodide Based Materials for Various Organic Pollutants

PhotocatalystTarget PollutantIrradiation SourceDegradation Efficiency (%)Time (min)Reference
BiOI (synthesized at 160°C)Methyl Orange (MO)Visible Light85120 bohrium.com
(3 wt%)GO/BiOIRhodamine B (RhB)19 W White LED100240 frontiersin.org
(3 wt%)GO/BiOIMethylene Blue (MB)19 W White LED80240 frontiersin.org
BiOBr0.8I0.2Rhodamine B (RhB)Not Specified~100 (5.4x higher than BiOI)Not Specified nih.gov
CNT/Iodine-deficient BiOI phasesPhenolVisible LightSuperior to reference samples240 mtak.hu

Adsorption and Sequestration of Chemical Contaminants from Water

In addition to their photocatalytic properties, bismuth-iodide based materials, particularly bismuth oxyiodide (BiOI), function as effective adsorbents for removing chemical contaminants from aqueous solutions. The unique layered crystal structure of BiOI provides a large surface area and active sites for the adsorption of pollutants. This dual functionality of adsorption and photocatalysis makes BiOI a versatile material for water treatment.

Research has shown that BiOI can efficiently adsorb organic dyes and antibiotics from water. This initial adsorption step is often crucial for effective photocatalytic degradation, as it concentrates the pollutant molecules on the surface of the catalyst. The performance of BiOI as an adsorbent and photocatalyst highlights its potential for comprehensive water purification strategies. bohrium.com

Materials for Radioactive Iodine Capture and Waste Disposal

A significant area of research is the use of bismuth-based materials for the capture and long-term storage of radioactive iodine (specifically ¹²⁹I), a fission product from nuclear energy generation with a very long half-life (1.6x10⁷ years). cambridge.org Traditional disposal methods have included atmospheric or oceanic discharge, but developing stable, solid waste forms is crucial for safe, long-term geological repository storage. cambridge.org

Mixed-layered bismuth-oxygen-iodine materials have been developed that can be synthesized directly in the presence of aqueous radioactive iodine species, including those found in caustic waste streams. sandia.govosti.gov This technology offers a one-step process for both the sequestration and permanent immobilization of iodine. sandia.gov The resulting inorganic materials are designed to be durable under repository conditions, such as those projected for facilities like the Waste Isolation Pilot Plant (WIPP) or Yucca Mountain. cambridge.orgsandia.gov By controlling the concentrations of the reactants during synthesis, it is possible to produce optimized compositions that have a high iodine loading capacity by weight and, critically, a low solubility in groundwater, thereby minimizing the risk of environmental release. cambridge.orgsandia.gov

Advanced Chemical Sensing and Detection

Potassium bismuth iodide is a key component in several classical and modern analytical reagents used for the detection and quantification of a wide range of chemical compounds. Its ability to form distinctively colored precipitates or soluble complexes with specific analytes underpins its use in qualitative and quantitative analysis.

Reagents for Chemical Analysis (e.g., Detection of Alkaloids, Surfactants, Cesium Salts)

The most well-known application of potassium bismuth iodide in chemical analysis is as the primary component of Dragendorff's reagent. biosynth.com This reagent, first introduced in the 19th century by Johann Georg Dragendorff, is widely used for the detection of alkaloids and other nitrogen-containing organic compounds. medchemexpress.comingentaconnect.comwikipedia.org The reagent is a solution of potassium tetraiodobismuthate(III) (KBiI₄), typically prepared by dissolving bismuth subnitrate and potassium iodide in an acid like acetic or tartaric acid. ingentaconnect.comwikipedia.orgresearchgate.net When in contact with most alkaloids, which possess a tertiary amine group, Dragendorff's reagent yields a characteristic orange to orange-red precipitate. medchemexpress.comingentaconnect.comankara.edu.tr This colorimetric reaction serves as a rapid and effective screening test in pharmacognosy, forensic chemistry, and natural product research. ingentaconnect.comottokemi.com

Modified versions of Dragendorff's reagent have expanded its utility. For example, a formulation containing KBiI₄, barium chloride (BaCl₂), and glacial acetic acid is used to precipitate non-ionic surfactants from aqueous solutions, demonstrating its application beyond alkaloid detection. researchgate.netnih.gov

Furthermore, potassium bismuth iodide reagents are effective for the separation and determination of alkali metals. Specifically, KBiI₄ has been recommended as an excellent reagent for the separation of cesium from rubidium. kyoto-u.ac.jp The reagent precipitates cesium ions from a solution, forming a salt with a composition determined to be Cs₃Bi₂I₉. This precipitation reaction forms the basis for the quantitative determination of cesium. kyoto-u.ac.jp

Colorimetric and Spectrophotometric Analytical Methods

The formation of colored complexes between bismuth and iodide ions is the foundation for several colorimetric and spectrophotometric methods for quantitative analysis. In an acidic medium, bismuth ions react with excess potassium iodide to form a yellow to orange-colored iodo complex, typically [BiI₄]⁻. pjsir.orgnsf.govgoogleapis.com The intensity of this color is directly proportional to the bismuth concentration, allowing for its quantification using a spectrophotometer.

This reaction has been adapted for various sample types. For instance, a method for determining bismuth in over-the-counter stomach relief products involves titrating the bismuth with EDTA. The endpoint is detected by the disappearance of the yellow BiI₄⁻ complex, which is formed by adding potassium iodide to the solution. nsf.gov Spectrophotometric methods have also been developed for determining trace amounts of bismuth in biological materials and pharmaceutical formulations. acs.orgrsc.org These methods often involve an extraction step to concentrate the bismuth-iodo complex into an organic solvent, which can enhance the sensitivity and selectivity of the analysis. pjsir.org The complex extracted into an organic phase typically shows a distinct absorption maximum (e.g., at 490 nm), which is used for the measurement. pjsir.org The stability of the colored complex is a key factor, with the addition of sulfuric acid being essential to prevent the precipitation of bismuth hydroxide. pjsir.org

Table 2: Applications of Bismuth Potassium Iodide in Chemical Analysis

Reagent/MethodAnalyte(s)Principle of DetectionObservationReference
Dragendorff's ReagentAlkaloids, Nitrogen CompoundsPrecipitationOrange or orange-red precipitate medchemexpress.comwikipedia.org
Modified Dragendorff's ReagentNon-ionic SurfactantsPrecipitationPrecipitate formation researchgate.netnih.gov
KBiI₄ ReagentCesium SaltsPrecipitationFormation of Cs₃Bi₂I₉ precipitate kyoto-u.ac.jp
SpectrophotometryBismuth(III)Colorimetry/AbsorbanceYellow to orange colored [BiI₄]⁻ complex pjsir.orggoogleapis.com
Complexometric TitrationBismuth(III)Disappearance of ColorFading of yellow BiI₄⁻ color at endpoint nsf.gov

Emerging Applications in Electronics

Bismuth- and iodide-containing compounds, often incorporating potassium, are being actively investigated as key materials in next-generation electronics, particularly in the field of photovoltaics. The primary motivation is to find non-toxic, stable, and efficient alternatives to the lead-based perovskite materials that currently dominate high-performance solar cell research but raise environmental and health concerns. nih.govmdpi.comrsc.org

Bismuth-based perovskites, such as Cesium Bismuth Iodide (Cs₃Bi₂I₉), are promising due to their superior stability in humid conditions and lower environmental impact. nih.gov However, they have historically suffered from lower power conversion efficiencies (PCE) compared to their lead-based counterparts, partly due to large bandgaps and poor film morphology. nih.govmdpi.com Research has shown that incorporating potassium iodide (KI) into the perovskite precursor solution can significantly improve these properties. The addition of KI has been demonstrated to enhance the crystallinity and increase the grain size of the Cs₃Bi₂I₉ thin film. nih.govmdpi.com This improved morphology leads to better photovoltaic performance. For example, a Cs₃Bi₂I₉ solar cell with 2 vol.% KI incorporation achieved a PCE of 2.81% and showed remarkable stability, retaining 98% of its initial efficiency after 90 days without encapsulation. nih.gov Blended systems, such as Cs₃Bi₂I₉/Ag₂BiI₅ with KI, have reached even higher efficiencies of 8.82%, attributed to improved grain size and passivation of defects by the potassium iodide. researchgate.net

Beyond solar cells, bismuth potassium iodide materials are being explored for other electronic applications. Their unique properties make them potential candidates for:

Solid-State Ionic Conductors: Research suggests that bismuth potassium iodide can conduct iodide ions, making it a potential material for developing next-generation solid-state batteries and other electrochemical devices.

Radiation and Scintillation Detectors: The high density and ability of these compounds to absorb radiation make them suitable for applications in medical imaging and nuclear security. xdbiochems.com Bismuth tri-iodide (BiI₃) thin films, in particular, have been studied for room-temperature radiation detection. aaru.edu.joresearchgate.net

Nonlinear Optics: Potassium bismuth iodide (KBiI₃) has been investigated for applications in laser technology and telecommunications due to its nonlinear optical properties, which allow for the efficient manipulation of light. xdbiochems.com

Thermoelectric Devices: These materials have shown favorable thermoelectric properties, including high electrical conductivity and low thermal conductivity, which could enable the conversion of waste heat into useful electrical energy. xdbiochems.com

Semiconductor Materials for X-ray Detection

Bismuth-based compounds are emerging as highly promising semiconductor materials for direct X-ray detection, a critical technology in medical imaging and diagnostics. The primary advantage of these materials lies in their high atomic numbers and density, which lead to strong X-ray attenuation. cam.ac.uk This allows for the creation of more sensitive detectors that can operate at lower X-ray doses, enhancing patient safety. ox.ac.uknih.gov

Lead halide perovskites have been explored for this purpose, but concerns over lead's toxicity and the materials' instability have spurred the development of alternatives. cam.ac.ukscispace.com Bismuth-based compounds, including perovskite derivatives, offer a less toxic and more environmentally stable option. cam.ac.uk Materials such as bismuth tri-iodide (BiI₃) and bismuth oxyiodide (BiOI) are notable candidates. They possess high effective Z values and mass densities, properties crucial for efficient X-ray absorption. nih.govresearchgate.net

Research into single-crystal forms of these materials has demonstrated significant performance improvements over earlier nanocrystalline versions. nih.gov For instance, single crystals of BiOI have been developed into X-ray detectors that exhibit sensitivities over 100 times better than the state-of-the-art used commercially. ox.ac.uk These detectors have achieved high sensitivities and can detect X-ray dose rates significantly lower than other materials, making them suitable for advanced and safer medical imaging techniques. ox.ac.uknih.gov The development of large, high-quality single crystals using methods like the modified vertical Bridgman technique is a key area of ongoing research to enable the production of larger detectors. researchgate.netdtic.mil

Properties of Bismuth-Based X-ray Detector Materials
MaterialEffective Z ValueMass Density (g cm⁻³)Key AdvantageReported Sensitivity (μC Gyair⁻¹ cm⁻²)
Bismuth Oxyiodide (BiOI)73.67.97High sensitivity at low dose ratesUp to 1.1 × 10³
(NH₄)₃Bi₂I₉62.14.3Lead-free perovskite alternativeN/A
Bismuth Tri-iodide (BiI₃)High (Bi=83, I=53)5.78High intrinsic resistivityUp to 4.3 × 10⁴
Cs₂AgBiBr₆60.04.65Stable double perovskiteN/A

Environmentally Friendly Electronic Materials

The drive to replace toxic and environmentally harmful materials in electronics has led to significant research into bismuth-based compounds as "green" alternatives. The toxicity of lead, a key component in high-performance perovskite solar cells and other electronic devices, is a major barrier to commercialization. scispace.com Bismuth is non-toxic and biocompatible, making it an ideal substitute. sciencedaily.comelectronicspecifier.com

Bismuth-based perovskites, such as those with an A₃B₂X₉ structure (e.g., Cs₃Bi₂I₉), are a major focus of this research. rsc.org While they offer superior stability against moisture and oxygen compared to many lead-free alternatives, they often have larger, indirect bandgaps and lower charge carrier mobility, which can reduce device efficiency. atomfair.com

To overcome these limitations, researchers are exploring compositional engineering. One successful strategy involves incorporating potassium iodide (KI) into bismuth-based perovskite films. mdpi.comnih.gov Studies have shown that adding small amounts of KI to a Cs₃Bi₂I₉ perovskite precursor solution improves the material's crystallinity and grain size. mdpi.comnih.gov This modification enhances photovoltaic performance, leading to higher power-conversion efficiency in solar cells. mdpi.comnih.gov Furthermore, the inclusion of KI significantly boosts the stability of the resulting devices against humidity, with some retaining 98% of their initial efficiency after 90 days without encapsulation. mdpi.com

Beyond perovskites, ultra-thin bismuth itself has shown promise for green electronics. sciencedaily.comelectronicspecifier.com Researchers have observed a mysterious electrical effect in thin-film bismuth that remains stable across a vast temperature range, from near absolute zero to room temperature. sciencedaily.comelectronicspecifier.com This temperature-independent stability could be harnessed to develop highly efficient and robust electronic components for a variety of applications, including those in extreme environments. sciencedaily.com

Properties of Lead-Free Bismuth-Based Perovskites
CompoundStructure TypeTypical Bandgap (eV)Key FeatureResearch Focus
MA₃Bi₂I₉0D or 2D~2.1Superior moisture/oxygen stabilityImproving charge carrier mobility
Cs₃Bi₂I₉2D~2.2All-inorganic, stableImproving film morphology
Cs₃Bi₂I₉ + KI2DSlightly reducedEnhanced stability and efficiencyOptimizing KI concentration
(BrC₅H₁₃N)₃Bi₂Br₉A₃B₂X₉2.58Reduced toxicity, photo-detectabilityApplications in optic and electric materials

Future Research Perspectives and Challenges

Rational Design and Synthesis of Tailored Bismuth Potassium Iodide Materials

The future of bismuth potassium iodide materials lies in the ability to rationally design and synthesize them with tailored properties for specific applications. This involves precise control over their composition, crystal structure, and morphology.

One promising approach is the use of A-site cation engineering . By strategically substituting different organic or inorganic cations at the 'A' site in the perovskite-like structure, it is possible to modulate the material's structural and optoelectronic properties. For instance, the use of different primary, secondary, and tertiary ammonium cations has been shown to have exotic effects on the diffraction patterns and morphological structures of bismuth iodide-based perovskites rsc.org. This structural modulation, in turn, influences the material's thermal stability and photo-responsivity rsc.org.

Another key area is the control over thin-film morphology and crystallinity . The performance of devices based on bismuth potassium iodide is highly dependent on the quality of the thin films. Techniques such as solution processing with additives, like the integration of varying amounts of potassium iodide (KI) into a precursor solution, can significantly improve the crystallinity and increase the grain size of the resulting perovskite films nih.gov. This leads to enhanced photovoltaic performance in solar cells nih.gov. Computational approaches, such as Density Functional Theory (DFT), are also being employed to predict the structural and electronic properties of new bismuth-based compounds, providing a theoretical framework for their experimental realization mdpi.com.

The synthesis of bismuth potassium iodide can be achieved through various methods, including:

Direct Reaction: Mixing bismuth nitrate (B79036) with potassium iodide in an aqueous solution under acidic conditions.

Heating Mixtures: Heating a mixture of iodine and bismuth powder.

Reaction with Hydroiodic Acid: Reacting bismuth oxide with hydroiodic acid smolecule.com.

These methods offer pathways to produce different forms of the material, from single crystals to bulk powders and thin films escholarship.org.

Elucidation of Complex Structure-Property-Performance Relationships

A deep understanding of the intricate relationships between the crystal structure, electronic properties, and device performance is crucial for advancing bismuth potassium iodide materials. These materials crystallize in different structure types, such as the layered defect-perovskite and structures with isolated bioctahedral anions escholarship.org.

Research has shown that the structural connectivity within the crystal lattice significantly impacts the material's electronic and optical properties. Interestingly, different structural connectivities may not drastically alter the band positions or band gaps, but they can lead to significantly different band dispersions, which in turn affect charge carrier transport escholarship.org. For example, ternary bismuth iodides like K₃Bi₂I₉ exhibit structural and electronic properties somewhat similar to lead iodide perovskites, but with deeper valence band positions. This necessitates the selection of different hole transport materials for optimal device architecture in solar cells escholarship.orgosti.gov.

The presence of the Bi³⁺ 6s² lone pair can lead to proximal structural instabilities and anomalously large Born effective charge tensors escholarship.org. These characteristics are promising for defect screening and enabling effective charge carrier transport escholarship.org. Spectroscopic and computational studies are vital in mapping these relationships. For instance, diffuse reflectance spectroscopy and DFT calculations can identify the influence of crystal packing and stabilizing interactions on the optical band gap researchgate.netrsc.org.

PropertyInfluence of StructurePerformance Impact
Band Gap Influenced by crystal packing and intermolecular interactions. researchgate.netrsc.orgDetermines the light absorption range for photovoltaic and photocatalytic applications.
Charge Carrier Transport Affected by band dispersion, which varies with structural connectivity. escholarship.orgDirectly impacts the efficiency of solar cells and other optoelectronic devices.
Defect Tolerance Anomalous Born effective charges related to the Bi³⁺ lone pair can screen defects. escholarship.orgEnhances the stability and performance of devices by mitigating the negative effects of defects.
Valence Band Position Deeper in complex bismuth iodides compared to lead perovskites. escholarship.orgRequires careful selection of hole transport materials in solar cell design.

Development of Advanced In Situ Characterization Techniques

To unravel the dynamic processes occurring within bismuth potassium iodide materials during operation, the development and application of advanced in situ characterization techniques are essential. These techniques allow researchers to observe changes in the material's structure, composition, and electronic properties under real-time operating conditions.

In situ X-ray diffraction (XRD) is a powerful tool for monitoring dynamic changes such as reduction, degradation, and phase transformations in bismuth-based electrocatalysts researchgate.net. Time-dependent in situ XRD can reveal the exposure of active surfaces during electrochemical reactions researchgate.net. Similarly, in situ X-ray absorption near edge structure and in situ Raman spectra provide valuable insights into the in situ transformation of precatalysts into their active metallic forms researchgate.net.

For perovskite materials in general, which share similarities with bismuth potassium iodide, in situ techniques are crucial for studying degradation pathways. The degradation of these materials is often associated with structural changes, making techniques like XRD and grazing incidence wide-angle X-ray scattering (GIWAXS) particularly useful researchgate.net. These methods can track the formation of degradation products and phase transitions under various stimuli like moisture, light, and heat.

Future research will likely focus on combining multiple in situ techniques to obtain a more comprehensive understanding of the material's behavior. For example, correlating structural changes observed with XRD with electronic property changes measured by in situ photoelectron spectroscopy could provide a more complete picture of the structure-property-performance relationship in real-time.

Exploration of Novel Application Domains Beyond Current Paradigms

While much of the current research on bismuth potassium iodide focuses on its potential in solar cells, its unique properties open doors to a range of other novel applications.

Another exciting prospect is in the field of memristors for neuromorphic computing . A novel material based on bismuth iodide, butylammonium iodobismuthate (BABI), has been shown to exhibit diffusive memristor properties uj.edu.pl. These devices can mimic the short-term synaptic plasticity of biological neurons, paving the way for their use in spiking neural networks uj.edu.pl. Organic bismuth iodides are also being explored for their memristive properties, showing promise for large-scale neural networks researchgate.net.

Furthermore, bismuth-based materials are being investigated for applications in radiation detection and as solid-state ionic conductors . The high density of bismuth potassium iodide makes it a candidate for scintillation detectors, which are used in medical imaging and nuclear security smolecule.com. Its ability to conduct iodide ions suggests potential for use in next-generation batteries and other electrochemical devices smolecule.com.

The exploration of these novel application domains will require a multidisciplinary approach, combining materials synthesis, advanced characterization, and device engineering to fully realize the potential of bismuth potassium iodide and its derivatives.

Q & A

Q. What analytical methods are recommended for determining bismuth content in metal alloys or compounds?

The potassium iodide spectrophotometric method is a standardized approach for quantifying bismuth in samples such as aluminum hardeners or tellurium-based materials. This method involves dissolving the sample in nitric acid, adding excess potassium iodide to form a yellow BiI₄⁻ complex, and measuring absorbance at 460 nm. Critical factors include pH control (optimally 1–2) and masking interfering ions (e.g., Sb³⁺ with tartaric acid) to ensure accuracy .

Q. How can bismuth iodide (BiI₃) be synthesized in a laboratory setting?

A simple wet-chemical method involves reacting bismuth(III) nitrate with potassium iodide in acidic aqueous solution:

Bi(NO₃)₃+3KIBiI₃+3KNO₃\text{Bi(NO₃)₃} + 3\text{KI} \rightarrow \text{BiI₃} + 3\text{KNO₃}

The reaction requires excess KI to stabilize BiI₃ and prevent hydrolysis. The product is purified via vacuum filtration and dried under inert atmosphere .

Q. What are the primary challenges in detecting trace bismuth using iodometric methods?

Key challenges include:

  • Interference from oxidizing agents (e.g., Fe³⁺, Cu²⁺), which can oxidize iodide to iodine, leading to false positives.
  • Hydrolysis of Bi³⁺ in aqueous solutions, forming insoluble BiOCl/BiOX phases. This is mitigated by maintaining acidic conditions (pH < 1.5) and using complexing agents like EDTA .

Advanced Research Questions

Q. How does pH influence the electrochemical synthesis of bismuth iodide (BiI₃) versus bismuth oxyiodide (BiOI)?

Electrochemical deposition from nitrate baths containing Bi³⁺ and I⁻ shows pH-dependent selectivity:

  • At pH 0.2 , free Bi³⁰ ions react with electrogenerated I⁻ to form BiI₃ (indirect bandgap: 1.7–1.8 eV).
  • At pH 2.0 , Bi³⁺ forms hydrolysis complexes (e.g., [Bi₆(OH)₁₂]⁶⁺), which react with I⁻ to yield BiOI (indirect bandgap: 1.85–1.98 eV). XPS analysis confirms Bi 4f binding energy shifts (BiI₃: 159 eV; BiOI: 159.3 eV) and lattice oxygen in BiOI .

Table 1: Synthesis Conditions and Material Properties

ParameterBiI₃ (pH 0.2)BiOI (pH 2.0)
Bandgap (eV)1.721.98
MorphologyHexagonal platesCactus-like structures
Dominant XPS peakBi 4f₇/₂: 159 eVBi 4f₇/₂: 159.3 eV

Q. How can contradictory data on potassium iodide’s effects in pharmacological studies be resolved?

In blood cell experiments, KI injection initially reduces leukocyte count (e.g., 20–30% drop within 1 hour) but later induces rebound leukocytosis. Discrepancies arise from:

  • Dose-dependent effects : High KI doses (>0.5 g/kg) may cause cytotoxicity, masking proliferative responses.
  • Timing of measurements : Leukocyte counts fluctuate dynamically; sampling at fixed intervals (e.g., 0/6/24 hours) is critical.
  • Species variability : Rodent models show faster recovery than primates. Cross-study comparisons require normalization to baseline counts .

Q. What advanced characterization techniques differentiate BiI₃ from BiOI in mixed-phase systems?

  • X-ray Diffraction (XRD) : BiI₃ exhibits peaks at 2θ = 12.5°, 25.3° (hexagonal P3m1), while BiOI shows tetragonal peaks at 2θ = 29.6°, 31.7° (P4/nmm) .
  • X-ray Photoelectron Spectroscopy (XPS) : BiOI displays an O 1s peak at 530.1 eV (Bi-O bonds), absent in BiI₃ .
  • Diffuse Reflectance Spectroscopy : BiOI’s indirect bandgap (1.98 eV) is higher than BiI₃’s (1.72 eV), confirmed via Kubelka-Munk analysis .

Methodological Guidance

Q. How to optimize potentiostatic deposition for BiI₃/BiOI thin films?

  • Electrolyte composition : Use 2 mM Bi³⁺, 15 mM I₂, 50 mM NaNO₃, and 30% ethylene glycol.
  • Potential window : Apply +200 mV vs. Ag/AgCl for 180 minutes.
  • Substrate pretreatment : Clean graphite/ITO substrates with HNO₃ to enhance adhesion. Impedance spectroscopy (EIS) reveals lower charge-transfer resistance at pH 2.0, favoring BiOI nucleation .

Q. What protocols mitigate oxidation during BiI₃ storage?

  • Encapsulation : Store films in argon-filled containers with desiccants (e.g., silica gel).
  • Surface passivation : Coat BiI₃ with PMMA or Al₂O₃ via atomic layer deposition (ALD) to block O₂/H₂O diffusion .

Data Contradiction Analysis

Q. Why do some studies report BiI₃ instability in water, while others claim solubility?

Apparent contradictions arise from:

  • Particle size : Nanocrystalline BiI₃ (≤50 nm) shows partial solubility in polar solvents (e.g., acetonitrile) due to high surface energy, unlike bulk crystals .
  • Hydrolysis kinetics : In hot water (>60°C), BiI₃ decomposes to BiOCl, whereas cold water (<25°C) permits limited solubility (0.1 g/L) .

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